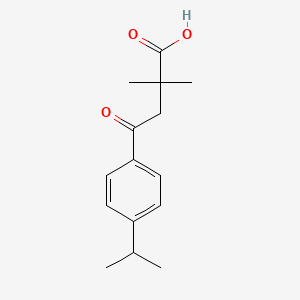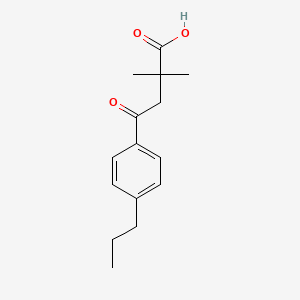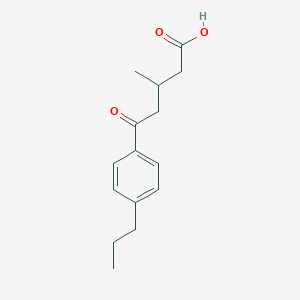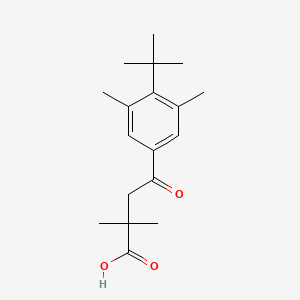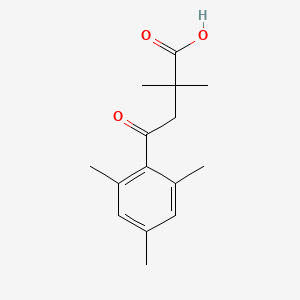
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is an organic compound with the molecular formula C14H18O3. It is a colorless oil that is used in various chemical syntheses and research applications. This compound is known for its role as a valuable substrate in biocatalysis and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate can be synthesized through the esterification of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid or acetic acid . The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to ethyl 2,2-dimethyl-4-hydroxy-4-phenylbutyrate using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation of the compound can yield ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution at elevated temperatures.
Major Products Formed
Reduction: Ethyl 2,2-dimethyl-4-hydroxy-4-phenylbutyrate.
Oxidation: Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoic acid.
Substitution: 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid.
Scientific Research Applications
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is utilized in various scientific research applications, including:
Chemistry: It serves as a substrate in biocatalysis and asymmetric synthesis, aiding in the production of chiral intermediates.
Biology: The compound is used in enzymatic studies to investigate the activity of reductases and other enzymes involved in metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Industry: The compound is employed in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound is reduced by reductases to produce chiral alcohols, which are important intermediates in the synthesis of various pharmaceuticals. The pathways involved include the reduction of the keto group to a hydroxyl group, facilitated by the enzyme’s active site.
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate can be compared with other similar compounds such as:
Ethyl 2-oxo-4-phenylbutyrate: This compound lacks the two methyl groups at the 2-position, making it less sterically hindered and potentially more reactive in certain reactions.
Ethyl 4-phenyl-2,4-dioxobutanoate: This compound contains an additional keto group, which can influence its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWKAOVDOXZXBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645541 |
Source


|
| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594815-53-9 |
Source


|
| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



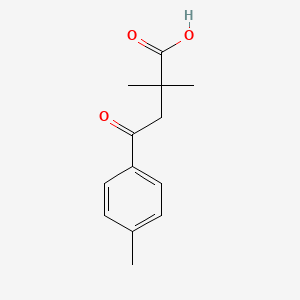
![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)
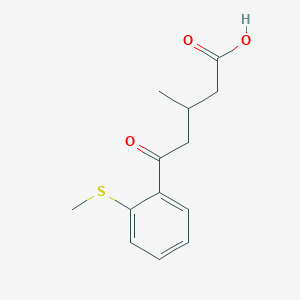
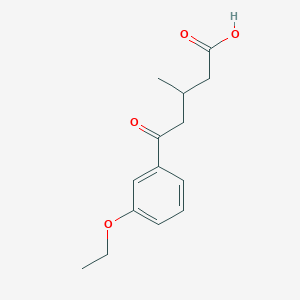
![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
